
Lergotrile
Übersicht
Beschreibung
Es wurde ursprünglich zur Behandlung der Parkinson-Krankheit entwickelt, aber aufgrund von Leberschäden aus klinischen Studien zurückgezogen .
Herstellungsmethoden
Die Synthese von Lergotril umfasst mehrere Schritte, beginnend mit der Bildung des Ergolin-Skeletts. Die wichtigsten Schritte umfassen:
Bildung des Ergolin-Skeletts: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Ergolin-Kern zu bilden.
Chlorierung: Einführung des Chloratoms an der gewünschten Position.
Acetonitril-Addition: Der letzte Schritt beinhaltet die Addition der Acetonitril-Gruppe, um die Synthese abzuschließen.
Vorbereitungsmethoden
The synthesis of lergotrile involves several steps, starting with the formation of the ergoline skeleton. The key steps include:
Formation of the Ergoline Skeleton: This involves the cyclization of appropriate precursors to form the ergoline core.
Chlorination: Introduction of the chlorine atom at the desired position.
Acetonitrile Addition: The final step involves the addition of the acetonitrile group to complete the synthesis.
Analyse Chemischer Reaktionen
Lergotril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lergotril kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Das Chloratom in Lergotril kann unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1. Treatment of Parkinson's Disease
Lergotrile has been studied extensively for its effectiveness in managing Parkinson's disease. It acts as an adjunct therapy to levodopa, enhancing its antiparkinsonian effects. Clinical trials have demonstrated that this compound can significantly reduce symptoms such as rigidity, tremor, and bradykinesia in patients who have not responded adequately to standard treatments. For instance:
- In a study involving 53 patients with advanced Parkinson's disease, those who received this compound showed significant improvements in motor function without a corresponding increase in involuntary movements. The mean daily dose was approximately 49 mg, allowing for a reduction in levodopa dosage by about 10% .
- Another study reported that this compound effectively alleviated "on-off" phenomena associated with levodopa therapy, although side effects like hepatotoxicity were noted in some patients .
2. Prolactin Secretion Disorders
this compound is also utilized to manage conditions related to abnormal prolactin levels. Its dopaminergic activity inhibits prolactin secretion from the pituitary gland, making it useful in treating hyperprolactinemia:
- Research indicated that this compound administration led to a significant suppression of prolactin levels in patients undergoing treatment for Parkinson's disease. This effect was maintained over time, demonstrating its potential for long-term management of prolactin-related disorders .
Biological Research Applications
1. Dopamine Receptor Studies
this compound serves as a valuable tool in biological research aimed at understanding dopamine receptor functions:
- Studies have shown that this compound can mimic dopamine's effects on receptor activation, providing insights into the mechanisms underlying dopamine-related pathologies .
2. Hormonal Regulation Research
Research involving this compound has contributed to understanding hormonal regulation mechanisms, particularly concerning growth hormone and prolactin dynamics during dopamine agonist therapy .
Chemical Research Applications
1. Model for Ergot Derivatives
In chemistry, this compound is used as a model compound for studying the behavior of ergot derivatives:
- Its unique chemical structure allows researchers to explore interactions with biological systems and assess the pharmacological properties of related compounds.
Case Study 1: Efficacy in Advanced Parkinson's Disease
A clinical trial involving 20 patients demonstrated that adding this compound to existing levodopa therapy resulted in significant improvements across various motor symptoms (P < 0.01). However, adverse effects such as mental changes and orthostatic hypotension were noted in some participants .
Case Study 2: Prolactin Suppression
In another study focusing on hormonal regulation, patients treated with this compound exhibited normalized prolactin levels after two weeks of therapy. This highlights the compound's utility in managing endocrine disorders linked to dopamine dysregulation .
Wirkmechanismus
Lergotrile exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and activating the receptors. This leads to various downstream effects, including the inhibition of prolactin secretion .
Vergleich Mit ähnlichen Verbindungen
Lergotril ist anderen Ergolin-Derivaten wie Bromocriptin und Pergolid ähnlich. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein der Acetonitril-Gruppe. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil bei .
Ähnliche Verbindungen
Bromocriptin: Ein weiteres Ergolin-Derivat, das zur Behandlung der Parkinson-Krankheit und Hyperprolaktinämie eingesetzt wird.
Pergolid: Wird für ähnliche Indikationen eingesetzt, hat aber ein anderes Nebenwirkungsprofil.
Cabergolin: Bekannt für seine lange Halbwertszeit und seine starke prolaktinhemmende Wirkung.
Biologische Aktivität
Lergotrile, an ergot alkaloid derivative, has been extensively studied for its biological activity, particularly in the context of treating Parkinson's disease (PD). This article reviews its pharmacological effects, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research studies.
This compound primarily acts as a dopamine agonist , stimulating dopamine receptors in the brain. It is believed to have a higher affinity for the agonist site compared to other ergot derivatives like bromocriptine. The drug's mechanism involves both DA1 and DA2 receptor activation , leading to various physiological responses, including antihypertensive effects and modulation of motor control.
- Antihypertensive Effects : this compound has been shown to lower arterial pressure through dopamine receptor stimulation, which can reduce norepinephrine release and induce smooth muscle relaxation .
Clinical Efficacy in Parkinson's Disease
This compound has demonstrated significant antiparkinsonian activity in several clinical studies. Below is a summary of key findings:
Detailed Findings
- Tremor Reduction : In a study involving monkeys and human patients, this compound effectively reduced tremors associated with Parkinson's disease. Patients reported improvements primarily in tremor intensity, with statistical significance noted in several trials .
- Rigidity and Bradykinesia : Higher doses (up to 20 mg/day) led to further improvements in rigidity and bradykinesia, although tremor improvement remained the most significant outcome .
- Combination Therapy : this compound was often used alongside levodopa/carbidopa therapy, allowing for a reduction in levodopa dosage without compromising efficacy. This combination was particularly beneficial for patients experiencing "on-off" fluctuations .
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects that limit its use:
- Hepatotoxicity : A notable concern was the incidence of hepatotoxicity observed in some patients, leading to discontinuation of treatment .
- Mental Changes : Patients reported increased mental alterations and orthostatic hypotension when treated with this compound, necessitating careful monitoring .
- Gastrointestinal Issues : Nausea and vomiting were also common side effects that affected patient compliance .
Case Studies
Several case studies highlight the variability in patient responses to this compound:
- A patient cohort reported significant improvements in motor symptoms but experienced severe hypotension at higher doses.
- Another study noted that while some patients improved significantly with this compound addition to their regimen, others faced debilitating side effects that led to treatment cessation.
Eigenschaften
CAS-Nummer |
36945-03-6 |
---|---|
Molekularformel |
C17H18ClN3 |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1 |
InChI-Schlüssel |
JKAHWGPTNVUTNB-IXPVHAAZSA-N |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lergotrile; 79907; LY 79907; LY-79907; LY79907; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.